molecular formula C8H17NO2 B1461313 3-(3-Methylmorpholin-4-yl)propan-1-ol CAS No. 1156993-26-8

3-(3-Methylmorpholin-4-yl)propan-1-ol

Cat. No. B1461313
CAS RN: 1156993-26-8
M. Wt: 159.23 g/mol
InChI Key: RHJNQHGVPMDJCS-UHFFFAOYSA-N
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Description

“3-(3-Methylmorpholin-4-yl)propan-1-ol”, also known as MMP, is a chemical compound. It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H17NO2 . This indicates that it contains 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Scientific Research Applications

Antimicrobial and Antiradical Activity

Research has highlighted the synthesis of compounds structurally related to "3-(3-Methylmorpholin-4-yl)propan-1-ol" and their evaluation for antimicrobial and antiradical activities. These studies have found that some derivatives exhibit antimicrobial activity against human pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, as well as antioxidant activity, suggesting their potential application in developing new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).

Anticancer Activity

Further investigations have been conducted into the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluating their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. Certain derivatives demonstrated promising inhibitory potency and anticancer effects, highlighting their potential in cancer therapy development (Sharma et al., 2010).

Catalysis

Ionic liquid-based Ru(II)–phosphinite compounds, including derivatives of "this compound," have shown excellent catalytic efficiency in the transfer hydrogenation of various ketones. These findings underscore the utility of such compounds in catalytic processes, offering high conversions and short reaction times (Aydemir et al., 2014).

Molecular Interactions

Studies on the molecular interactions of N-methyl aniline with alcohols, including propan-1-ol/propan-2-ol, have provided insights into the behavior of these mixtures at various temperatures and mole fractions. Such research aids in understanding the fundamental interactions at play in solutions, which could have implications for the design of new materials and the development of industrial processes (Krishna & Mohan, 2012).

Radical Generation and Interaction

Research on radicals derived from N-methylmorpholine-N-oxide (NMMO), closely related to "this compound," has identified major radical species in reaction mixtures, providing valuable information for the understanding of radical generation and interaction mechanisms. This knowledge is crucial for applications in synthetic chemistry and materials science (Rosenau et al., 2002).

Safety and Hazards

The safety information available indicates that “3-(3-Methylmorpholin-4-yl)propan-1-ol” may be hazardous. The hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-(3-methylmorpholin-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8-7-11-6-4-9(8)3-2-5-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJNQHGVPMDJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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